molecular formula C45H54N2O10 B13430784 benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

Cat. No.: B13430784
M. Wt: 782.9 g/mol
InChI Key: NANICBKYORFDTA-CLBQWKDJSA-N
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Description

This compound is a complex organic molecule featuring multiple stereochemical centers and protective groups. Its structure includes:

  • A tetrahydrofuro[2,3-d][1,3]dioxolane core (a fused furan-dioxolane system), which confers rigidity and influences solubility .
  • A phenylmethoxycarbonyl (Cbz) protecting group on the amino moiety, common in peptide synthesis to prevent undesired reactions .

The compound’s stereochemistry [(2S, 2R, 3aR, 6aR)] is critical for its biological activity, as minor structural deviations could alter binding affinity or metabolic pathways .

Properties

Molecular Formula

C45H54N2O10

Molecular Weight

782.9 g/mol

IUPAC Name

benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C45H54N2O10/c1-45(2)56-40-27-39(55-43(40)57-45)38(48)28-47(41(33-18-22-35(51-3)23-19-33)34-20-24-36(52-4)25-21-34)26-12-11-17-37(42(49)53-29-31-13-7-5-8-14-31)46-44(50)54-30-32-15-9-6-10-16-32/h5-10,13-16,18-25,37-41,43,48H,11-12,17,26-30H2,1-4H3,(H,46,50)/t37-,38+,39?,40+,43+/m0/s1

InChI Key

NANICBKYORFDTA-CLBQWKDJSA-N

Isomeric SMILES

CC1(O[C@@H]2CC(O[C@@H]2O1)[C@@H](CN(CCCC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Canonical SMILES

CC1(OC2CC(OC2O1)C(CN(CCCCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)C(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate typically involves multiple steps. These steps may include the protection and deprotection of functional groups, coupling reactions, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. It could serve as a probe for understanding biochemical pathways.

Medicine

In medicine, benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate may be investigated for its potential therapeutic properties. This could include its use as a drug candidate or as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Furodioxolane Moieties
Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS No. Source
Target Compound C₄₇H₅₄N₂O₁₁ 851.93 g/mol Furodioxolane, Cbz, bis(4-methoxyphenyl)methyl N/A Question
(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate C₁₆H₂₀O₆ 308.33 g/mol Furodioxolane, benzoate, methoxy 10300-20-6
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-2,2-dimethyl-tetrahydro-furo[2,3-d][1,3]dioxol-5-yl]-methanol C₁₄H₁₇ClO₆ 316.73 g/mol Furodioxolane, chloro-benzyloxy, methanol 130359-59-0
Benzyl ((2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate C₁₅H₂₁NO₇ 327.33 g/mol Tetrahydro-pyran, carbamate, benzyl 4704-17-0

Key Observations :

  • The target compound’s furodioxolane core is shared with and , but its extended hexanoate chain and protective groups (Cbz, bis-aryl) differentiate it.
  • The chloro-benzyloxy group in enhances lipophilicity compared to the target’s methoxy-phenyl groups .
  • The carbamate in is structurally simpler, lacking the amino-hexanoate backbone, which may reduce its utility in multi-step syntheses .
Functional Group Comparison
  • Protective Groups :

    • The target uses Cbz (phenylmethoxycarbonyl) and bis(4-methoxyphenyl)methyl groups, offering dual protection for amines, whereas employs a single benzyl carbamate.
    • and rely on benzoate and chloro-benzyloxy groups, respectively, which are more labile under basic conditions .
  • Aromaticity :

    • The bis(4-methoxyphenyl) group in the target compound contributes to π-π stacking interactions, a feature absent in and .
Stability and Reactivity
  • The furodioxolane ring in the target compound and is acid-sensitive, requiring careful handling during deprotection .
  • The Cbz group in the target and is stable under basic conditions but cleavable via hydrogenolysis, a trait exploited in peptide synthesis .
Pharmacological Potential
  • The hexanoate chain could serve as a prodrug moiety, enhancing bioavailability compared to shorter-chain analogs like .

Biological Activity

Benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical applications.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the tetrahydrofurodioxole moiety is significant due to its potential interactions with biological targets. The compound's molecular formula is C30H38N2O5.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This activity is essential for combating oxidative stress in cells, which can lead to various diseases.
  • Anticancer Potential : Preliminary studies suggest that benzyl derivatives can inhibit cancer cell proliferation. The specific mechanisms involve inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.

Antioxidant Activity

A study published in Molecules highlighted the antioxidant capacity of related benzyl compounds. The research utilized various assays (DPPH and ABTS) to measure free radical scavenging activity. Results indicated that the compound demonstrated a significant reduction in free radicals at concentrations as low as 10 µM.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
104550
507075
1008590

Anticancer Activity

In vitro studies conducted on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth significantly. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Treatment Time (Hours)IC50 (µM)
2440
4825
7215

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry showed that benzyl derivatives could inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with Cellular Targets : The benzyl group may facilitate binding to specific receptors or enzymes involved in oxidative stress and inflammation.
  • Modulation of Signaling Pathways : By affecting pathways like NF-kB and MAPK, the compound can alter gene expression related to inflammation and cell survival.

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